molecular formula C19H16O4 B13867568 1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid

1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid

Katalognummer: B13867568
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: GHRNRAIIHDYYAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids This compound is characterized by the presence of a hydroxy group, a methoxyphenylmethyl group, and a carboxylic acid group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 4-methoxybenzyl chloride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones or naphthaldehydes.

    Reduction: Formation of naphthols or naphthaldehydes.

    Substitution: Formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenylmethyl group can interact with hydrophobic regions of proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hydroxy-2-naphthoic acid: Similar structure but lacks the methoxyphenylmethyl group.

    4-Methoxy-1-naphthoic acid: Similar structure but lacks the hydroxy group.

    1-Hydroxy-4-methoxy-2-naphthoic acid: Similar structure but has a methoxy group instead of a methoxyphenylmethyl group.

Uniqueness

1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methoxyphenylmethyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C19H16O4

Molekulargewicht

308.3 g/mol

IUPAC-Name

1-hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-23-14-8-6-12(7-9-14)10-13-11-17(19(21)22)18(20)16-5-3-2-4-15(13)16/h2-9,11,20H,10H2,1H3,(H,21,22)

InChI-Schlüssel

GHRNRAIIHDYYAA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.